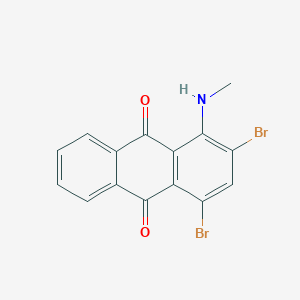

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione

Description

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione is a halogenated anthraquinone derivative characterized by bromine substitutions at positions 2 and 4 of the anthracene core and a methylamino group at position 1. This compound belongs to a class of molecules known for their structural versatility and biological activity, particularly in anticancer research. The bromine atoms enhance lipophilicity and DNA-binding affinity, while the methylamino group contributes to improved metabolic stability compared to primary amines . Its synthesis typically involves nucleophilic substitution of bromine in dibromoanthraquinone precursors with methylamine, as demonstrated in analogous anthraquinone amination reactions .

Properties

IUPAC Name |

2,4-dibromo-1-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2NO2/c1-18-13-10(17)6-9(16)11-12(13)15(20)8-5-3-2-4-7(8)14(11)19/h2-6,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJMTRXALHEJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(methylamino)anthracene-9,10-dione typically involves the bromination of 1-(methylamino)anthracene-9,10-dione. The process begins by adding bromine to a mixture of 1-(methylamino)anthracene-9,10-dione and pyridine, followed by stirring and heating for several hours. The reaction mixture is then cooled, and the solid product is filtered and washed with hot water to remove pyridine hydrobromide, yielding this compound with a yield of 70-74% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and more efficient bromination reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2,4-diamino derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new anticancer agents.

Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(methylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and anthraquinone core allow it to interact with cellular proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential cellular processes, such as DNA replication and repair, ultimately resulting in cell death .

Comparison with Similar Compounds

Table 1: Key Anthraquinone Derivatives and Their Properties

Physicochemical Properties

- Solvatochromism: Anthraquinone derivatives exhibit solvent-dependent spectral shifts, with polar solvents stabilizing charge-transfer states .

Biological Activity

2,4-Dibromo-1-(methylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, mechanisms of action, and applications based on diverse scientific sources.

The synthesis of this compound typically involves the bromination of 1-(methylamino)anthracene-9,10-dione using bromine in the presence of pyridine. This reaction yields the compound with a typical yield of 70-74%. The structure features two bromine atoms and a methylamino group attached to the anthraquinone core, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can effectively inhibit a range of bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.137 |

| Enterococcus faecalis | 0.064 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on anthracene derivatives have demonstrated their ability to bind DNA and induce cytotoxic effects in cancer cell lines. The mechanism is thought to involve intercalation into DNA strands, leading to disruption of replication and transcription processes .

Case Study: DNA Binding and Cytotoxicity

In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. One study reported that certain derivatives with extended side chains showed superior activity due to enhanced DNA binding characteristics .

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- DNA Intercalation : The compound intercalates between DNA base pairs, leading to structural distortions that inhibit essential cellular processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells by generating ROS, contributing to apoptosis in cancer cells.

- Protein Interaction : The bromine atoms and functional groups allow for interactions with various proteins involved in cell signaling and apoptosis.

Applications in Research and Industry

Beyond its biological activities, this compound is also being explored for applications in organic electronics due to its fluorescent properties. It serves as a precursor in the development of organic light-emitting diodes (OLEDs) and thin-film transistors.

Q & A

Basic Research Questions

Synthesis and Purification Methods Q: What are the common synthetic routes for preparing 2,4-Dibromo-1-(methylamino)anthracene-9,10-dione, and what purification techniques ensure high yield and purity? A: Synthesis typically involves sequential bromination and amination of anthracene-9,10-dione derivatives. For example, bromination steps may use Br₂ or N-bromosuccinimide under controlled temperatures (0–25°C) in solvents like dichloromethane or ethanol . Methylamine or its derivatives are introduced via nucleophilic substitution, requiring inert atmospheres to prevent side reactions. Purification employs recrystallization (using DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitoring via TLC and NMR ensures minimal impurities .

Structural Characterization Techniques Q: Which analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding at C2/C4) and methylamino group integration .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., α angles ~16° for brominated anthraquinones, similar to nitro derivatives in Table 1 of ).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.85) .

Safety and Handling Protocols Q: What safety precautions are essential when handling this compound in laboratory settings? A: The compound’s safety data sheet (SDS) indicates acute toxicity (Category 4) and skin irritation risks . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water and consult a physician. Store in airtight containers away from light and moisture .

Advanced Research Questions

DNA-Binding Mechanisms and Cytotoxicity Q: How does this compound interact with DNA, and what methodologies quantify its binding affinity? A: The planar anthraquinone core facilitates DNA intercalation, while bromine atoms and methylamino groups enhance groove-binding. Techniques include:

- Thermal Denaturation : Measures ΔTₘ (increase indicates stabilized DNA duplex) .

- Circular Dichroism (CD) : Detects conformational changes in DNA upon binding .

- Fluorescence Quenching : Quantifies association constants (e.g., Kₐ ~10⁵ M⁻¹) using ethidium bromide displacement assays .

Structure-Activity Relationships (SAR) Q: How do substituents (bromine, methylamino) influence the compound’s bioactivity compared to other anthraquinones? A: Bromine increases lipophilicity and DNA affinity, while the methylamino group enhances solubility and hydrogen-bonding potential. SAR studies on analogs (e.g., 2,6-disubstituted derivatives) show that bulky substituents (e.g., bromine at C2/C4) improve cytotoxicity (IC₅₀ ~1–5 µM in HeLa cells) but reduce aqueous solubility . Comparative data from suggest electron-withdrawing groups (e.g., Br) stabilize charge-transfer interactions with DNA bases.

Computational Modeling for Reactivity Prediction Q: Which density-functional theory (DFT) methods predict the electronic properties and reactivity of this compound? A: Hybrid functionals (e.g., B3LYP) with exact-exchange corrections (e.g., Becke’s 1993 method ) accurately model HOMO-LUMO gaps (e.g., ~3.2 eV) and electrophilic sites. Solvent effects (PCM model) refine redox potentials, correlating with experimental cyclic voltammetry data .

Addressing Contradictory Cytotoxicity Data Q: How can researchers reconcile variability in cytotoxicity results across studies? A: Factors include:

- Cell Line Specificity : Variability in membrane transporters (e.g., ABCG2 efflux pumps) affects intracellular accumulation .

- Assay Conditions : MTT vs. clonogenic assays may yield differing IC₅₀ values due to metabolic interference .

- Redox Activity : Anthraquinones generate ROS, which can be mitigated by antioxidants (e.g., NAC), requiring standardized protocols .

Challenges in Solubility and Formulation Q: What strategies improve the aqueous solubility of this hydrophobic compound for in vitro studies? A: Bromine’s hydrophobicity necessitates solubilization via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.